

Introduction: A Multifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-chloropyridine-4-boronic acid

Cat. No.: B1519881

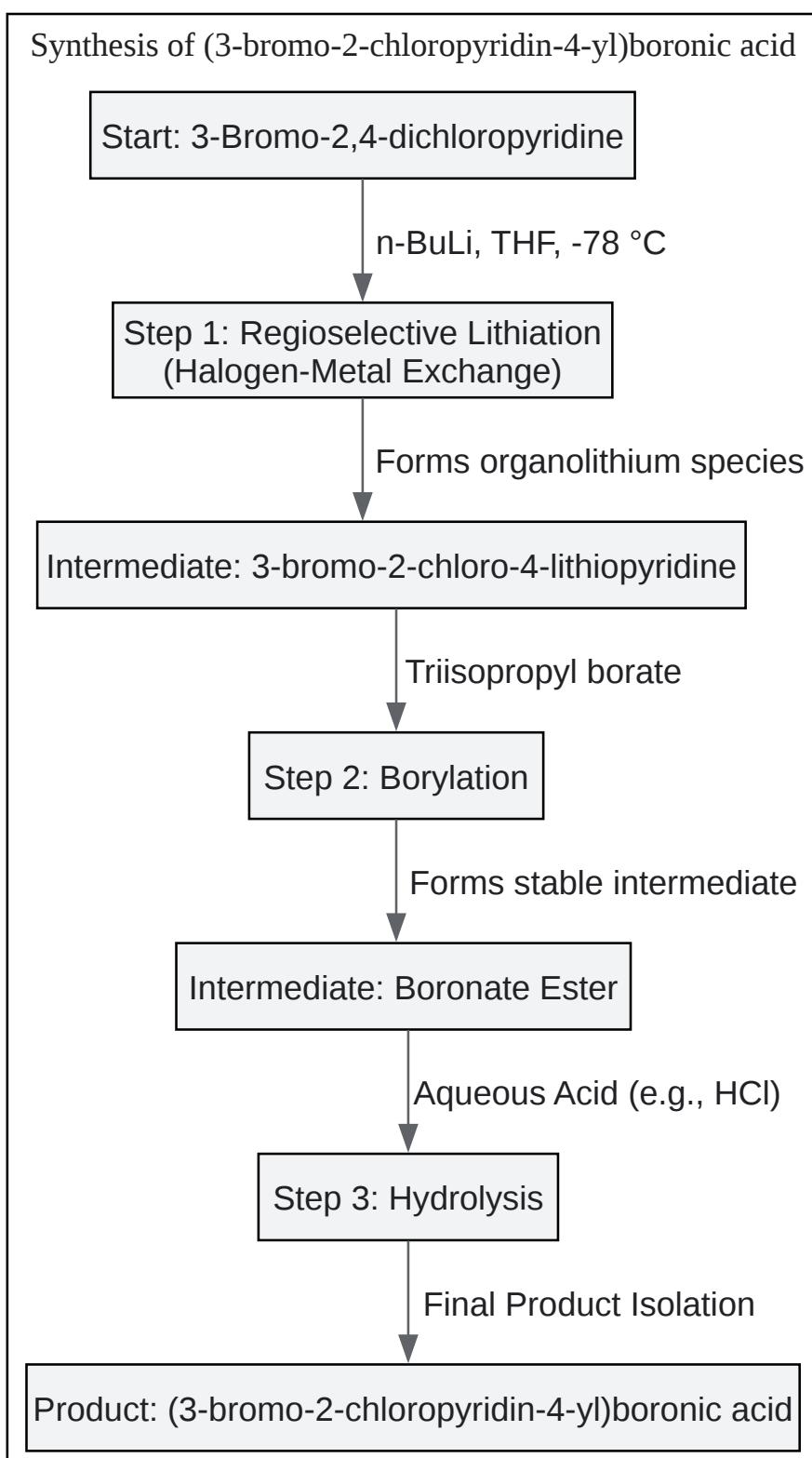
[Get Quote](#)

In the landscape of modern medicinal chemistry and materials science, the demand for complex, highly functionalized heterocyclic scaffolds is incessant. Pyridine-based structures are central to countless pharmaceutical agents and functional materials. (3-bromo-2-chloropyridin-4-yl)boronic acid, a trifunctional pyridine building block, has emerged as a particularly valuable reagent for constructing intricate molecular architectures. Its strategic arrangement of a boronic acid, a bromine atom, and a chlorine atom on a pyridine core provides medicinal chemists with a versatile platform for sequential and regioselective cross-coupling reactions.

This guide provides a comprehensive technical overview of this compound, delving into its precise chemical identity, physicochemical properties, a robust synthetic methodology, and its cornerstone application in Suzuki-Miyaura cross-coupling reactions. The discussion is framed with insights into the causal relationships behind experimental choices, ensuring that the protocols described are not merely instructional but also educational for researchers, scientists, and drug development professionals. The definitive IUPAC name for this compound is (3-bromo-2-chloropyridin-4-yl)boronic acid^{[1][2]}.

Chemical Identity and Physicochemical Properties

The utility of a synthetic building block is fundamentally dictated by its structure and properties. The presence of an electron-withdrawing chlorine atom at the 2-position, a bromine atom at the 3-position, and the versatile boronic acid group at the 4-position creates a unique electronic and steric environment that governs its reactivity.


Property	Value	Source(s)
IUPAC Name	(3-bromo-2-chloropyridin-4-yl)boronic acid	[1]
Common Name	3-bromo-2-chloropyridine-4-boronic acid	[1] [3]
CAS Number	1072944-16-1	[1] [3]
Molecular Formula	C ₅ H ₄ BBrClNO ₂	[1] [4]
Molecular Weight	236.3 g/mol	[1]
Appearance	Off-white solid	[4]
Canonical SMILES	B(C1=C(C(=NC=C1)Cl)Br)(O)O	[1]
InChI Key	FHSDUAXKXSMERY-UHFFFAOYSA-N	[1]

Synthesis: A Protocol Grounded in Mechanistic Principles

The synthesis of polysubstituted pyridinylboronic acids requires a carefully planned strategy to ensure correct regiochemistry. A common and effective approach involves a halogen-metal exchange followed by borylation of a suitable dihalopyridine precursor. This method leverages the differential reactivity of halogens and the strong directing effects of certain substituents.

Synthetic Workflow Overview

The following diagram outlines a logical and field-proven workflow for the synthesis of (3-bromo-2-chloropyridin-4-yl)boronic acid from a commercially available starting material, 3-bromo-2,4-dichloropyridine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the target boronic acid.

Detailed Synthesis Protocol and Rationale

This protocol is designed as a self-validating system, where the reaction conditions are chosen to maximize yield and minimize side-product formation.

Objective: To synthesize (3-bromo-2-chloropyridin-4-yl)boronic acid.

Materials:

- 3-Bromo-2,4-dichloropyridine (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 1.05 eq, 2.5 M solution in hexanes)
- Triisopropyl borate (1.2 eq)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Diethyl ether or Ethyl acetate

Procedure:

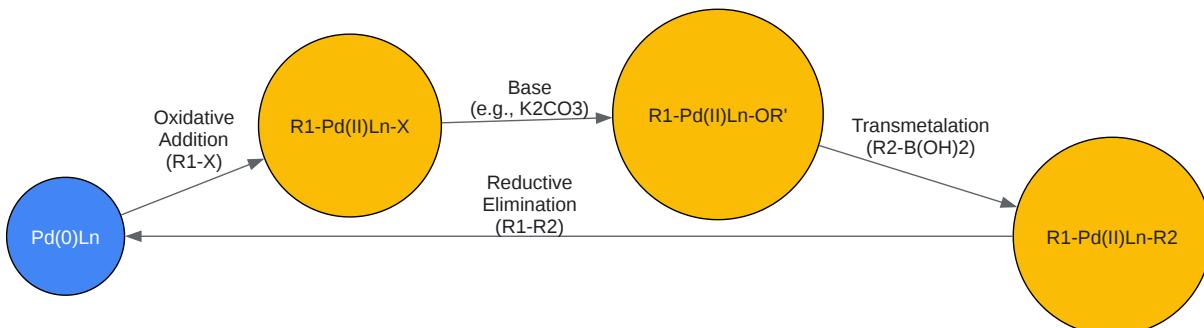
- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-2,4-dichloropyridine (1.0 eq) and anhydrous THF.
 - Expertise & Experience: An inert, anhydrous environment is critical. Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Flame-drying the glassware removes adsorbed moisture.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

- Causality: The lithiation occurs preferentially at the 4-position. The chlorine at C4 is more activated for halogen-metal exchange than the chlorine at C2 or the bromine at C3 due to electronic effects and the directing influence of the pyridine nitrogen. The extremely low temperature is essential to prevent unwanted side reactions, such as attack at other positions or decomposition of the lithiated intermediate.
- Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise. Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.
 - Causality: Triisopropyl borate is an electrophile that traps the nucleophilic organolithium intermediate. Using a slight excess ensures complete conversion. The slow warming allows the reaction to proceed to completion without thermal decomposition.
- Hydrolysis (Quench): Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours until a clear solution or fine precipitate is formed.
 - Trustworthiness: Acidic hydrolysis converts the initially formed boronate ester into the desired boronic acid. This step must be performed carefully as it is exothermic. The stirring time ensures complete hydrolysis.
- Workup and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by trituration with cold diethyl ether to yield the pure (3-bromo-2-chloropyridin-4-yl)boronic acid.

Core Application: Regioselective Suzuki-Miyaura Cross-Coupling

The primary application of (3-bromo-2-chloropyridin-4-yl)boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^{[5][6]} This reaction is a cornerstone of

modern organic synthesis for forming carbon-carbon bonds.^[5] The unique value of this reagent lies in its three distinct reactive handles, which can be addressed sequentially.


Chemoselectivity Rationale: The reactivity of the coupling sites generally follows the order: Boronic Acid > C-Br > C-Cl.

- **Suzuki Coupling (Boronic Acid):** The boronic acid group is the most reactive site under standard Suzuki conditions.
- **Suzuki Coupling (C-Br):** The C-Br bond is more susceptible to oxidative addition by Palladium(0) than the C-Cl bond. This allows for a second coupling reaction at the C3 position while leaving the C2-Cl bond intact.
- **Suzuki Coupling (C-Cl):** The C-Cl bond is the least reactive and typically requires more forcing conditions (e.g., specialized ligands like $P(t\text{-Bu})_3$, higher temperatures) to react.^{[7][8]}

This differential reactivity allows for a stepwise elaboration of the pyridine core, installing three different substituents with high regiocontrol.

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki reaction.

Protocol: Selective Coupling at the Boronic Acid Site

Objective: To couple an aryl halide (e.g., 4-iodoanisole) with (3-bromo-2-chloropyridin-4-yl)boronic acid.

Materials:

- (3-bromo-2-chloropyridin-4-yl)boronic acid (1.1 eq)
- 4-Iodoanisole (1.0 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (Palladium Tetrakis(triphenylphosphine), 0.03 eq)
- 2 M aqueous Sodium Carbonate (Na_2CO_3) solution (3.0 eq)
- 1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

- Reaction Setup: To a reaction vessel, add the aryl halide (4-iodoanisole, 1.0 eq), the boronic acid (1.1 eq), and $\text{Pd}(\text{PPh}_3)_4$ (0.03 eq).
- Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
 - Trustworthiness: Degassing is crucial to remove oxygen, which can oxidize the $\text{Pd}(0)$ catalyst and hinder the catalytic cycle.
- Solvent and Base Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the aqueous Na_2CO_3 solution.
 - Causality: The base is essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.^[6] A mixed

aqueous/organic solvent system is often required to dissolve both the organic reactants and the inorganic base.

- Reaction: Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
- Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
- Purification: Purify the resulting biaryl product, 3-bromo-2-chloro-4-(4-methoxyphenyl)pyridine, via column chromatography. This product retains the C-Br and C-Cl bonds for subsequent functionalization.

Broader Applications in Drug Discovery

The ability to build complex, three-dimensional molecules is paramount in drug discovery. Reagents like (3-bromo-2-chloropyridin-4-yl)boronic acid are instrumental in this process. They serve as key intermediates for synthesizing compounds in various therapeutic areas.^[4] Furthermore, the structural motifs accessible from this building block are relevant to fragment-based drug discovery (FBDD), where small, functionalized heterocyclic fragments are used to probe protein binding sites to develop novel lead compounds.^[9]

Conclusion

(3-bromo-2-chloropyridin-4-yl)boronic acid is more than just a chemical reagent; it is a tool for molecular innovation. Its well-defined structure, predictable reactivity, and trifunctional nature provide a robust platform for the synthesis of complex pyridines. By understanding the mechanistic principles behind its synthesis and application in regioselective Suzuki-Miyaura coupling, researchers can strategically design and execute synthetic routes to novel compounds for pharmaceutical and materials science applications, accelerating the pace of discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. (3-Bromo-2-chloropyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 3-BROMO-2-CHLOROPYRIDINE-4-BORONIC ACID | 1072944-16-1 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Introduction: A Multifunctional Building Block for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1519881#iupac-name-for-3-bromo-2-chloropyridine-4-boronic-acid\]](https://www.benchchem.com/product/b1519881#iupac-name-for-3-bromo-2-chloropyridine-4-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com